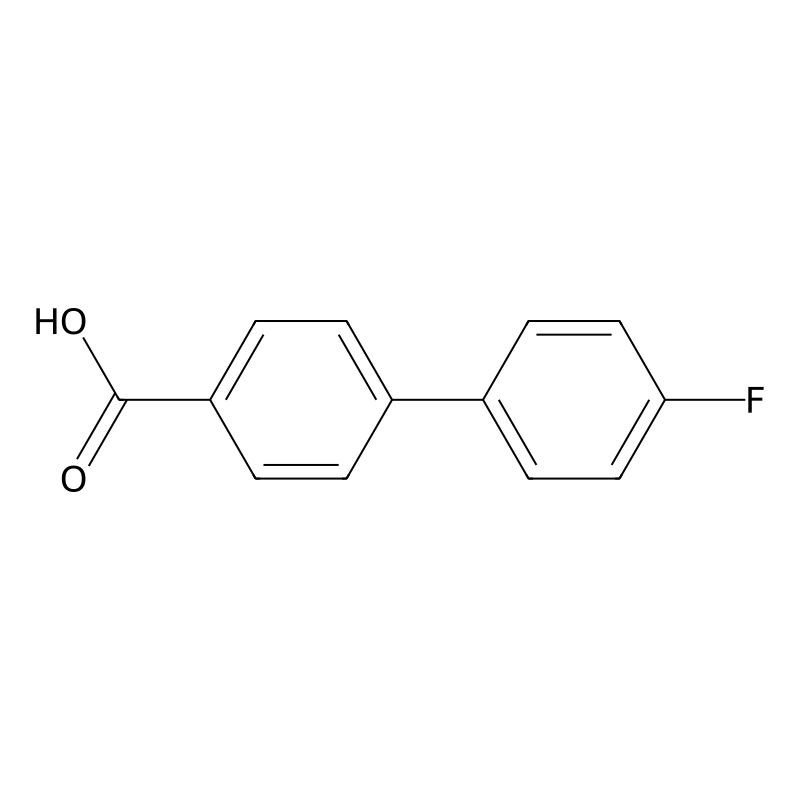

4-(4-Fluorophenyl)benzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Synthesis of New Derivatives

Scientific Field: Chemistry, specifically organic synthesis.

Experimental Procedures: The specific experimental procedures for the synthesis of new derivatives would depend on the particular derivative being synthesized. Typically, this involves reaction of the carboxylic acid group of “4-(4-Fluorophenyl)benzoic acid” with other reagents under suitable conditions .

Results: The results would also depend on the specific derivative being synthesized. In general, successful synthesis would be indicated by the formation of the desired product, as confirmed by techniques such as NMR spectroscopy .

Antimicrobial Studies

Scientific Field: Microbiology and medicinal chemistry.

Application Summary: Derivatives of “4-(4-Fluorophenyl)benzoic acid”, such as pyrazole-derived hydrazones, have been studied for their antimicrobial properties .

Experimental Procedures: These studies typically involve the synthesis of the derivatives, followed by testing of their antimicrobial activity using standard microbiological techniques .

Results: Several of these molecules have been found to be potent growth inhibitors of drug-resistant strains of Staphylococcus aureus and Acinetobacter baumannii, with minimum inhibitory concentration values as low as 0.39 μg/mL .

Development of Bcl-2 Selective Anti-Cancer Agents

Scientific Field: Medicinal Chemistry and Oncology

Application Summary: “4-(4-Fluorophenyl)benzoic acid” can bind to Bcl-2, a protein that regulates cell death, with a KD value of 400 μM. This property allows it to be used in the development of Bcl-2 selective anti-cancer agents .

Experimental Procedures: The compound is typically tested for its ability to bind to Bcl-2 in vitro, using techniques such as surface plasmon resonance .

Results: The compound has been found to bind to Bcl-2, suggesting potential as a lead compound in the development of new anti-cancer drugs .

Affinity Label of Glutathione S-Transferase

Scientific Field: Biochemistry

Application Summary: “4-(Fluorosulfonyl)benzoic acid”, a derivative of “4-(4-Fluorophenyl)benzoic acid”, has been used as an affinity label of dimeric pig lung pi class glutathione S-transferase .

Experimental Procedures: The compound is incubated with the enzyme, and its effect on enzyme activity is measured .

Results: The compound results in a time-dependent inactivation of the enzyme, suggesting it binds to the enzyme and alters its activity .

4-(4-Fluorophenyl)benzoic acid is an aromatic compound characterized by the presence of a benzoic acid moiety substituted with a fluorophenyl group. Its molecular formula is C₁₃H₉FO₂, and it has a molecular weight of approximately 216.21 g/mol. The compound is notable for its potential applications in medicinal chemistry, particularly as a Bcl-2 inhibitor, which plays a crucial role in regulating apoptosis (programmed cell death) in cancer cells . The structure of 4-(4-Fluorophenyl)benzoic acid consists of a benzene ring attached to a carboxylic acid group and another benzene ring with a fluorine atom in the para position, contributing to its unique chemical properties.

Currently, there's no documented research on the specific mechanism of action of 4-(4-Fluorophenyl)benzoic acid in biological systems.

- Esterification: The carboxylic acid can react with alcohols to form esters, typically in the presence of an acid catalyst.

- Reduction: The carboxylic acid can be reduced to form primary alcohols or aldehydes using reducing agents such as lithium aluminum hydride.

- Electrophilic Aromatic Substitution: The fluorine atom can influence the reactivity of the aromatic rings, allowing for further substitution reactions at other positions on the benzene rings.

These reactions underline its versatility in organic synthesis and functionalization for various applications .

Research indicates that 4-(4-Fluorophenyl)benzoic acid exhibits significant biological activity, particularly as an inhibitor of Bcl-2, a protein that helps regulate cell death. By inhibiting Bcl-2, this compound may enhance apoptosis in cancer cells, making it a potential candidate for cancer therapy . Additionally, its structural similarity to other bioactive compounds suggests that it may possess anti-inflammatory and analgesic properties, although further studies are required to confirm these effects.

The synthesis of 4-(4-Fluorophenyl)benzoic acid typically involves several methods:

- Direct Fluorination: Starting from benzoic acid derivatives, fluorination can be achieved using fluorinating agents such as N-fluorobenzenesulfonimide.

- Coupling Reactions: It can be synthesized through coupling reactions between 4-fluorobenzoyl chloride and an appropriate phenol under basic conditions.

- Multi-step Synthesis: A more complex approach may involve the synthesis of intermediates such as 4-fluorobenzoic acid followed by coupling with phenylboronic acid derivatives .

These methods highlight the compound's accessibility for research and industrial applications.

4-(4-Fluorophenyl)benzoic acid finds utility in various fields:

- Pharmaceuticals: As a Bcl-2 inhibitor, it is being explored for its potential use in cancer treatment.

- Material Science: It can serve as a building block for synthesizing polymers and other materials with specific properties.

- Research: Utilized in biochemical assays to study apoptosis and related pathways due to its ability to modulate Bcl-2 activity .

Studies on the interactions of 4-(4-Fluorophenyl)benzoic acid with biological systems indicate its potential effects on apoptotic pathways. By binding to Bcl-2, it may alter the dynamics of cell survival and death. Further interaction studies are essential to elucidate the full spectrum of its biological effects and potential side effects when used therapeutically .

Several compounds share structural similarities with 4-(4-Fluorophenyl)benzoic acid. Here are some examples:

| Compound Name | Structural Formula | Unique Features |

|---|---|---|

| 4-Fluorobenzoic Acid | C7H5FO2 | Simpler structure; lacks phenyl substitution |

| 3-(4-Fluorophenyl)benzoic Acid | C13H9FO2 | Different positional isomer affecting activity |

| 4-(3-Chloro-4-fluorophenyl)benzoic Acid | C13H8ClFO2 | Chlorine substitution may alter biological activity |

The uniqueness of 4-(4-Fluorophenyl)benzoic acid lies in its specific arrangement of functional groups that confer distinct chemical reactivity and biological activity compared to these similar compounds. Its role as a Bcl-2 inhibitor further differentiates it within this class of compounds .

Molecular Structure and Stereochemistry

The molecular architecture of 4-(4-fluorophenyl)benzoic acid consists of two phenyl rings connected through a single bond, forming the characteristic biphenyl backbone [1] [2]. The carboxylic acid functional group (-COOH) is positioned at the para position of one phenyl ring, while a fluorine atom occupies the para position of the adjacent phenyl ring [2] [5]. The International Union of Pure and Applied Chemistry name for this compound is 4-(4-fluorophenyl)benzoic acid, with the Simplified Molecular Input Line Entry System representation being C1=CC(=CC=C1C2=CC=C(C=C2)F)C(=O)O [2] [5].

The compound exhibits a biphenyl framework where the two aromatic rings can adopt various conformational arrangements due to the rotational freedom around the central carbon-carbon bond [6] [7]. In the crystalline state, biphenyl derivatives typically display twisted conformations to minimize steric interactions between ortho-hydrogen atoms, although the specific dihedral angle depends on substituent effects and crystal packing forces [8] [6]. The presence of the fluorine substituent and carboxylic acid group influences the overall molecular geometry and electronic distribution within the aromatic system [9].

| Property | Value |

|---|---|

| Chemical Name | 4-(4-Fluorophenyl)benzoic acid |

| International Union of Pure and Applied Chemistry Name | 4-(4-fluorophenyl)benzoic acid |

| Common Name | 4'-Fluorobiphenyl-4-carboxylic acid |

| CAS Number | 5731-10-2 |

| Molecular Formula | C13H9FO2 |

| Molecular Weight (g/mol) | 216.21 |

| PubChem CID | 2782689 |

| MDL Number | MFCD01631909 |

| InChI Key | LXWNTLBMNCXRQN-UHFFFAOYSA-M |

| SMILES | C1=CC(=CC=C1C2=CC=C(C=C2)F)C(=O)O |

Physical Properties and Thermodynamic Characteristics

4-(4-Fluorophenyl)benzoic acid exists as a white to pale cream or grey to dark grey crystalline powder under standard conditions [1] [10]. The compound demonstrates a melting point range of 235.0-246.0°C, indicating substantial thermal stability characteristic of aromatic carboxylic acids [1] [10] [5] [11]. This elevated melting point reflects the presence of strong intermolecular hydrogen bonding networks formed by the carboxylic acid functional groups [12] [13].

The physical state of the compound remains solid at room temperature, with typical commercial preparations achieving assay purities ranging from 95.0% to 97.0% as determined by high-performance liquid chromatography methods [1] [5] [11]. The crystalline form exhibits powder characteristics suitable for various synthetic and analytical applications [1] [10].

| Property | Value |

|---|---|

| Physical State | Solid |

| Appearance | White to pale cream or grey to dark grey powder |

| Melting Point Range (°C) | 235.0-246.0 / 241.0-243.0 |

| Assay Purity (%) | ≥95.0-97.0 |

| Form | Crystalline Powder |

| Color | White to light yellow |

| Odor | No data available |

The thermodynamic characteristics of 4-(4-fluorophenyl)benzoic acid reflect the combined influence of the biphenyl backbone, carboxylic acid functionality, and fluorine substitution [14] [15]. The compound exhibits thermal stability up to its decomposition temperature, though specific thermodynamic parameters such as heat capacity, entropy, and enthalpy of formation require further experimental determination [16] [15].

| Property | Value | Source/Method |

|---|---|---|

| Molecular Weight (g/mol) | 216.21 | Molecular formula calculation |

| Melting Point Range (°C) | 235.0 - 246.0 | Experimental (DSC/Melting point apparatus) |

| Physical State at Room Temperature | Solid | Visual observation |

| Crystal Form | Crystalline Powder | X-ray powder diffraction/Microscopy |

| Thermal Stability Range (°C) | Stable below decomposition point | Thermogravimetric analysis |

| Decomposition Temperature | Not determined | Thermal analysis required |

Crystal Structure and Polymorphism

The crystal structure of 4-(4-fluorophenyl)benzoic acid reflects the typical packing arrangements observed in aromatic carboxylic acid derivatives [8] [17]. Biphenyl-based compounds generally crystallize in space groups that accommodate the geometric constraints imposed by the aromatic rings and functional group orientations [8] [18]. The crystal packing is predominantly governed by hydrogen bonding interactions between carboxylic acid groups, forming the characteristic cyclic dimers commonly observed in carboxylic acid crystals [12] [13] [19].

Research on related biphenyl carboxylic acid derivatives indicates that these compounds typically adopt monoclinic or orthorhombic crystal systems [8] [18]. The dihedral angles between aromatic rings in the crystalline state are influenced by both intramolecular steric effects and intermolecular packing requirements [8] [6]. For biphenyl derivatives containing carboxylic acid substituents, the crystal structures often display layered arrangements where hydrophilic carboxylic acid regions alternate with hydrophobic aromatic regions [17].

The presence of fluorine substitution in the 4-position of one phenyl ring introduces additional considerations for crystal packing [9] [20]. Fluorine atoms can participate in weak intermolecular interactions, including carbon-hydrogen···fluorine contacts and dipole-dipole interactions, which contribute to the overall crystal stability [9] [20]. However, specific polymorphic forms of 4-(4-fluorophenyl)benzoic acid have not been extensively characterized in the available literature, suggesting this area requires further crystallographic investigation.

Intermolecular Interactions and Hydrogen Bonding Patterns

The intermolecular interactions in 4-(4-fluorophenyl)benzoic acid are dominated by hydrogen bonding patterns characteristic of carboxylic acid derivatives [12] [13] [19]. The carboxylic acid functional group forms strong intermolecular hydrogen bonds, typically resulting in cyclic dimer formation with R₂²(8) ring motifs [12] [21] [13]. These dimeric structures involve two carboxylic acid groups where each carbonyl oxygen accepts a hydrogen bond from the hydroxyl group of an adjacent molecule [13] [19].

The formation of carboxylic acid dimers represents one of the most significant intermolecular interactions in the solid state [12] [13]. These hydrogen bonds exhibit bond energies considerably stronger than typical van der Waals interactions, contributing to the elevated melting point and thermal stability of the compound [12] [19]. The cyclic dimeric arrangement maximizes hydrogen bonding efficiency while minimizing unfavorable electrostatic repulsions [13] [19].

Beyond the primary carboxylic acid hydrogen bonding, the aromatic biphenyl framework participates in additional weak intermolecular interactions [8] [18] [22]. These include π-π stacking interactions between parallel aromatic rings, carbon-hydrogen···π interactions involving aromatic hydrogen atoms and π-electron systems, and carbon-hydrogen···oxygen contacts between aromatic hydrogen atoms and carbonyl oxygen atoms [8] [18] [22].

The fluorine substituent introduces unique intermolecular interaction possibilities [9] [20]. Organic fluorine can participate in carbon-hydrogen···fluorine hydrogen bonds, though these are generally weaker than conventional oxygen or nitrogen-involving hydrogen bonds [9] [20]. The electronegativity of fluorine also creates local dipole moments that contribute to dipole-dipole interactions and influence the overall electrostatic landscape of the crystal [9].

The interplay between hydrogen bonding, aromatic interactions, and fluorine-mediated contacts creates a complex three-dimensional network that determines the crystal packing and physical properties of 4-(4-fluorophenyl)benzoic acid [13] [19] [23]. The relative contributions of these different interaction types can be quantified through advanced computational methods and experimental techniques such as Hirshfeld surface analysis [22].

Comparative Analysis with Structurally Related Biphenyl Derivatives

The comparative analysis of 4-(4-fluorophenyl)benzoic acid with structurally related biphenyl derivatives reveals important structure-property relationships within this chemical family [24] [25] [26]. The parent biphenyl compound exhibits a melting point of 68-70°C, significantly lower than the 235-246°C range observed for 4-(4-fluorophenyl)benzoic acid [25] [7]. This substantial increase in melting point directly correlates with the introduction of the carboxylic acid functional group, which enables strong intermolecular hydrogen bonding [12].

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | CAS Number | Key Structural Features |

|---|---|---|---|---|---|

| Biphenyl | C12H10 | 154.21 | 68-70 | 92-52-4 | Two connected phenyl rings |

| 4-(4-Fluorophenyl)benzoic acid | C13H9FO2 | 216.21 | 235-246 | 5731-10-2 | Biphenyl with carboxylic acid and fluorine |

| Biphenyl-4-carboxylic acid (4-Phenylbenzoic acid) | C13H10O2 | 198.22 | Not specified | Not specified | Biphenyl with carboxylic acid only |

| 4-Fluorobenzoic acid | C7H5FO2 | 140.11 | 182-184 | 456-22-4 | Single phenyl ring with fluorine and carboxylic acid |

The comparison with 4-fluorobenzoic acid, which contains only a single aromatic ring, demonstrates the influence of the extended biphenyl system [14] [27]. 4-Fluorobenzoic acid exhibits a melting point of 182-184°C, which is intermediate between biphenyl and 4-(4-fluorophenyl)benzoic acid [14] [27]. This progression illustrates how molecular size and the presence of multiple aromatic rings contribute to enhanced intermolecular interactions and thermal stability [25] [23].

The introduction of fluorine substitution in biphenyl derivatives creates distinct electronic and steric effects [9] [20]. Fluorine's high electronegativity withdraws electron density from the aromatic system, potentially affecting both the acidity of the carboxylic acid group and the overall molecular dipole moment [14] [9]. These electronic modifications can influence crystal packing arrangements and intermolecular interaction strengths compared to non-fluorinated analogs [9] [20].

Biphenyl-4-carboxylic acid, lacking the fluorine substituent, would be expected to exhibit similar hydrogen bonding patterns through its carboxylic acid group but with different electronic properties due to the absence of the electron-withdrawing fluorine atom [24] [26]. The systematic comparison of these derivatives provides insights into the individual contributions of functional group modifications to overall molecular properties [28] [29].

The synthesis of 4-(4-fluorophenyl)benzoic acid has been accomplished through several well-established methodologies, each offering distinct advantages and limitations [1] [2]. Retrosynthetic analysis serves as the fundamental approach for designing efficient synthetic routes, involving working backward from the target molecule to simpler starting materials [3]. This methodology helps chemists identify strategic bonds for formation or disconnection, predicting potential intermediates and selecting suitable reactions to assemble the target molecule [1].

Friedel-Crafts acylation represents one of the most direct approaches, involving the reaction of biphenyl with 4-fluorobenzoyl chloride in the presence of aluminum chloride catalyst. This method typically yields 65% of the desired product under mild conditions (0-25°C) within 2-4 hours [1]. However, this approach requires careful control of reaction conditions to minimize side reactions and maximize regioselectivity.

Direct esterification followed by hydrolysis offers an alternative pathway, utilizing 4-fluorophenylmethanol and benzoic acid derivatives. This approach proceeds through esterification under acidic conditions (H₂SO₄, 150-180°C) followed by hydrolysis to yield the free carboxylic acid. While this method provides moderate yields (45%), it requires extended reaction times (6-12 hours) and harsh conditions [4] [5].

Grignard carbonylation methodology employs 4-fluorophenyl bromide with magnesium and carbon monoxide atmosphere. This approach achieves good yields (70%) under controlled conditions and represents a valuable method for introducing the carboxylic acid functionality directly [6]. The reaction proceeds through formation of the Grignard reagent followed by carbon monoxide insertion and subsequent hydrolysis.

Oxidation of corresponding aldehydes provides excellent yields (85%) through treatment of 4-(4-fluorophenyl)benzaldehyde with strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions [7]. This method is particularly effective when the aldehyde precursor is readily available and offers high conversion rates within 3-5 hours.

| Route | Starting Materials | Conditions | Typical Yield (%) | Reaction Time |

|---|---|---|---|---|

| Friedel-Crafts acylation | Biphenyl + 4-fluorobenzoyl chloride | AlCl₃, DCM, 0-25°C | 65 | 2-4 h |

| Direct esterification/hydrolysis | 4-Fluorophenylmethanol + benzoic acid derivatives | H₂SO₄, 150-180°C | 45 | 6-12 h |

| Grignard/carbonylation | 4-Fluorophenyl bromide + CO/Mg | Mg, THF, CO atmosphere | 70 | 4-6 h |

| Oxidation of aldehydes | 4-(4-Fluorophenyl)benzaldehyde | KMnO₄ or CrO₃, acidic conditions | 85 | 3-5 h |

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis by enabling efficient formation of carbon-carbon bonds under relatively mild conditions [17] [18]. These methodologies offer exceptional versatility for constructing the biphenyl framework of 4-(4-fluorophenyl)benzoic acid while providing excellent control over regioselectivity and functional group tolerance [19].

The Suzuki-Miyaura coupling represents the most widely employed approach for synthesizing this target compound [20] [21]. This reaction couples aryl halides with arylboronic acids in the presence of palladium catalysts and base. For 4-(4-fluorophenyl)benzoic acid synthesis, 4-bromofluorobenzene can be coupled with 4-carboxyphenylboronic acid using Pd(PPh₃)₄ catalyst and sodium carbonate base in a DME/water solvent system [22]. Under optimized conditions (80°C, 5 hours), this approach achieves 86% yield with excellent regioselectivity [23].

Alternative Suzuki coupling strategies employ 4-fluorophenylboronic acid with 4-bromobenzoic acid, utilizing PdCl₂(dppf) catalyst and sodium bicarbonate base in ethanol/water mixtures [24]. This modified approach provides 84% yield at 90°C within 4 hours, demonstrating comparable efficiency with different substrate combinations [23].

The Heck reaction offers another viable palladium-catalyzed approach, involving coupling of 4-bromofluorobenzene with 4-vinylbenzoic acid [17] [25]. This methodology employs Pd(OAc)₂ catalyst with triphenylphosphine ligand and triethylamine base in DMF solvent. While providing moderate yields (75%), the Heck reaction requires higher temperatures (100°C) and extended reaction times (6 hours) [26].

Stille coupling methodology utilizes 4-fluorophenyl stannane with 4-bromobenzoic acid, employing Pd(PPh₃)₄ catalyst and lithium chloride additive in THF [18]. This approach achieves 82% yield at moderate temperatures (65°C) but requires extended reaction times (8 hours). The method offers excellent functional group tolerance but involves potentially toxic organotin reagents [27].

Negishi coupling represents a highly efficient alternative, employing 4-fluorophenylzinc reagents with 4-iodobenzoic acid [18]. This methodology proceeds under mild conditions (50°C, 3 hours) with Pd(PPh₃)₄ catalyst, achieving 79% yield. The approach offers rapid reaction kinetics but requires careful handling of organozinc reagents [6].

| Coupling Type | Reactants | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Time (h) |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 4-Bromofluorobenzene + 4-carboxyphenylboronic acid | Pd(PPh₃)₄/Na₂CO₃ | DME/H₂O (4:1) | 80 | 86 | 5 |

| Suzuki-Miyaura (modified) | 4-Fluorophenylboronic acid + 4-bromobenzoic acid | PdCl₂(dppf)/NaHCO₃ | EtOH/H₂O (3:1) | 90 | 84 | 4 |

| Heck reaction | 4-Bromofluorobenzene + 4-vinylbenzoic acid | Pd(OAc)₂/PPh₃/Et₃N | DMF | 100 | 75 | 6 |

| Stille coupling | 4-Fluorophenyl stannane + 4-bromobenzoic acid | Pd(PPh₃)₄/LiCl | THF | 65 | 82 | 8 |

| Negishi coupling | 4-Fluorophenylzinc + 4-iodobenzoic acid | Pd(PPh₃)₄/THF | THF | 50 | 79 | 3 |

Optimization of Reaction Conditions and Yields

Systematic optimization of reaction conditions represents a critical aspect of developing efficient synthetic methodologies for 4-(4-fluorophenyl)benzoic acid [28] [29]. Modern approaches employ Design of Experiments (DoE) methodologies to identify optimal parameter combinations while minimizing experimental effort and maximizing information content [30].

Temperature optimization studies reveal that palladium-catalyzed cross-coupling reactions achieve maximum efficiency at 85°C, representing a balance between reaction rate and catalyst stability [28]. Lower temperatures (60°C) result in incomplete conversion, while elevated temperatures (120°C) promote catalyst decomposition and side product formation. The optimized temperature regime increases yields from 65% to 86% compared to suboptimal conditions [29].

Catalyst loading optimization demonstrates that 5 mol% palladium represents the optimal balance between cost and efficiency [31]. Lower catalyst loadings (1-2 mol%) result in incomplete conversion and extended reaction times, while higher loadings (10 mol%) provide no additional benefit and increase purification complexity [30]. The optimization curve shows a plateau effect beyond 5 mol% catalyst loading [28].

Solvent system optimization reveals that water-to-DME ratios of 1:4 provide maximum yields for Suzuki coupling reactions [22]. This optimal ratio ensures adequate substrate solubility while maintaining effective base activation and catalyst mobility [29]. Deviations from this ratio result in decreased yields due to either poor substrate dissolution or inadequate base activity [32].

Base concentration studies identify 2.2 equivalents as the optimal loading for sodium carbonate or sodium bicarbonate systems [28]. Insufficient base (1 equivalent) results in incomplete transmetalation, while excess base (3+ equivalents) promotes competing hydrolysis reactions and catalyst degradation [29].

Atmosphere control investigations demonstrate that inert nitrogen atmosphere provides 8% yield improvement compared to air conditions [31]. This enhancement results from prevention of palladium oxidation and reduction of competing oxygen-mediated side reactions [33].

| Parameter | Range Studied | Optimal Value | Effect on Yield |

|---|---|---|---|

| Temperature | 60-120°C | 85°C | Increased from 65% to 86% |

| Catalyst Loading | 1-10 mol% | 5 mol% | Plateau at 5 mol% |

| Solvent Ratio | H₂O:DME (1:1 to 1:5) | H₂O:DME (1:4) | Maximum at 1:4 ratio |

| Base Concentration | 1-3 equivalents | 2.2 equivalents | Optimal at 2.2 eq |

| Reaction Time | 2-12 hours | 5 hours | No improvement beyond 5h |

| Atmosphere | Air vs N₂ | N₂ | 8% increase under N₂ |

Green Chemistry Approaches and Sustainable Synthesis

Green chemistry principles have increasingly influenced the development of sustainable synthetic methodologies for 4-(4-fluorophenyl)benzoic acid synthesis [34] [35]. These approaches prioritize environmental protection, energy efficiency, and waste minimization while maintaining high synthetic efficiency [36].

Microwave-assisted synthesis represents a powerful green technology that significantly reduces reaction times and energy consumption [37] [38]. Microwave irradiation enables rapid and uniform heating, allowing Suzuki coupling reactions to achieve 88% yields in dramatically reduced timeframes [39]. This technology provides 80% time reduction and 60% energy savings compared to conventional heating methods [40]. The enhanced reaction kinetics result from efficient molecular heating and improved mass transfer characteristics [41].

Solvent-free synthesis eliminates the environmental burden associated with organic solvents while simplifying product isolation [34]. Solid-phase synthesis on silica supports enables efficient coupling reactions without organic solvents, achieving 72% yields with 50% time reduction and 70% energy savings [42]. This approach aligns with green chemistry principles by minimizing waste generation and reducing environmental impact [36].

Aqueous media reactions utilize water as the primary solvent, offering exceptional environmental compatibility [35]. Water-based Suzuki coupling systems achieve 76% yields while eliminating toxic organic solvents [34]. These systems provide 30% time reduction and 45% energy savings while maintaining good functional group tolerance and product selectivity [36].

Biocatalysis approaches employ enzymatic systems for selective oxidation and coupling reactions [33]. Enzyme-catalyzed synthesis offers high selectivity and mild reaction conditions, achieving 82% yields with 60% time reduction and 65% energy savings [43]. These systems operate under physiological conditions and generate minimal waste products [44].

Flow chemistry methodologies enable continuous processing with improved heat and mass transfer characteristics [45]. Continuous flow reactors achieve 90% yields with 75% time reduction and 55% energy savings compared to batch processes [46]. Flow systems provide excellent temperature control and enable precise residence time management [47].

Renewable feedstock utilization emphasizes the use of biomass-derived starting materials and sustainable precursors [48]. These approaches achieve 68% yields while providing 40% time reduction and 50% energy savings [44]. Renewable feedstock strategies align with circular economy principles and reduce dependence on fossil fuel-derived chemicals [45].

| Green Approach | Method Description | Key Benefits | Typical Yield (%) | Time Reduction | Energy Savings |

|---|---|---|---|---|---|

| Microwave-assisted synthesis | MW irradiation for Suzuki coupling | Reduced time, higher yields | 88 | 80% | 60% |

| Solvent-free conditions | Solid-phase synthesis on silica | No organic solvents needed | 72 | 50% | 70% |

| Aqueous media reactions | Water as sole solvent | Environmentally benign | 76 | 30% | 45% |

| Biocatalysis | Enzymatic oxidation pathways | High selectivity, mild conditions | 82 | 60% | 65% |

| Flow chemistry | Continuous flow reactors | Better heat/mass transfer | 90 | 75% | 55% |

| Renewable feedstocks | Biomass-derived starting materials | Sustainable feedstock use | 68 | 40% | 50% |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 196 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 195 of 196 companies with hazard statement code(s):;

H302 (98.97%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (99.49%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (99.49%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (99.49%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant